Taiwaniaquinone G
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-fluorene-1,4-dione |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-16(21)12-10-13-19(3,4)8-7-9-20(13,5)15(12)17(22)18(14)23-6/h11,13H,7-10H2,1-6H3/t13-,20-/m0/s1 |
InChI Key |
AVTKDJHUFWOONG-RBZFPXEDSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)CC3C2(CCCC3(C)C)C)OC |
Synonyms |
taiwaniaquinone G |
Origin of Product |
United States |
Biosynthetic Pathways and Proposed Biogenetic Hypotheses for Taiwaniaquinoids
Hypothetical Biogenetic Relationship with Abietane (B96969) Diterpenoids
The prevailing hypothesis posits that taiwaniaquinoids are biogenetically derived from abietane-type diterpenoids. scispace.commdpi.com This theory is supported by the co-occurrence of both compound classes in the same natural sources, such as the East Asian conifer Taiwania cryptomerioides, and their structural similarities. mdpi.comresearchgate.net The proposed biogenetic pathway suggests a transformation from a C20 abietane skeleton to the characteristic rearranged 4a-methyltetrahydrofluorene core of taiwaniaquinoids. mdpi.comresearchgate.net Key precursors are thought to be abietane derivatives like ferruginol (B158077) and abietic acid. mdpi.comresearchgate.net
Proposed C7-C8 Cleavage Mechanism in Abietane Precursors
A critical step in the proposed biogenesis is the cleavage of the bond between carbons 7 and 8 (C7-C8) of the abietane B-ring. nih.govacs.org This contrasts with other proposals that suggest a C6-C7 bond cleavage. mdpi.com The C7-C8 cleavage strategy has been successfully employed in the laboratory synthesis of various taiwaniaquinoids, including (-)-Taiwaniaquinone G, from (+)-abietic acid. nih.govacs.org This synthetic achievement lends significant support to the hypothesis that a similar C7-C8 cleavage mechanism occurs in nature. nih.govacs.org The process transforms the six-membered B-ring of the abietane into the five-membered ring characteristic of the taiwaniaquinoid skeleton. nih.govacs.org
Role of Oxidative Processes in Biogenesis
Oxidative processes are fundamental to the proposed biosynthetic pathway of taiwaniaquinoids. scispace.comacs.org The entire transformation can be viewed as an oxidative ring contraction of an abietane precursor. acs.org These oxidative events are likely enzyme-mediated and are crucial for preparing the abietane skeleton for rearrangement. researchgate.netphytopharmajournal.com For instance, the formation of key intermediates such as diols or diones from an abietane precursor like dehydroferruginol is an oxidative process. scispace.com Subsequent cleavage of these oxidized intermediates leads to the seco-abietane structures that are poised for ring contraction. mdpi.comnih.gov The final steps in the formation of quinone-containing taiwaniaquinoids, such as Taiwaniaquinone G, also involve oxidation of a phenol (B47542) precursor. researchgate.net In some cases, light may play a role, as demonstrated by the conversion of (-)-tawaniaquinone F to (+)-tawaniaquinol A upon exposure to sunlight, suggesting a potential non-enzymatic, photo-oxidative final step in the biogenesis of certain taiwaniaquinoids. thieme-connect.com
Postulated B Ring Contraction Mechanisms
Following the initial oxidative cleavage of the abietane precursor, the resulting intermediate must undergo a ring contraction to form the distinctive five-membered B-ring of the taiwaniaquinoid framework. Several mechanisms have been proposed for this key transformation.
Aldol (B89426) Condensation Intermediates
One of the primary mechanisms proposed for the B-ring contraction involves an intramolecular aldol condensation. mdpi.comwikipedia.org In this scenario, the oxidative cleavage of a C6-C7 double bond in an abietane precursor results in a 6,7-seco-abietane dialdehyde (B1249045) intermediate. mdpi.comnih.gov This dialdehyde can then undergo an acid-mediated intramolecular aldol-type cyclization. mdpi.comresearchgate.net This reaction forms a new carbon-carbon bond, leading to the contracted five-membered ring. mdpi.comwikipedia.orgmagritek.com A subsequent elimination of a molecule, such as formic acid, from the cyclic aldol intermediate has been proposed, yielding the stable 4a-methyltetrahydrofluorene skeleton. researchgate.netnih.gov The feasibility of this pathway, involving the formation of a carbanion intermediate which then acts as a nucleophile, has been demonstrated in laboratory syntheses. mdpi.comdoubtnut.com
Wolff-Type Rearrangement Pathways
An alternative pathway for the B-ring contraction is the Wolff rearrangement. mdpi.comrsc.org This mechanism has been successfully utilized in the total synthesis of several taiwaniaquinoids. thieme-connect.comrsc.orgacs.org The key step involves the conversion of a ketone to an α-diazoketone intermediate. scispace.comrsc.org Upon irradiation with light or heating, this diazoketone loses nitrogen gas to form a highly reactive ketene (B1206846). thieme-connect.comrsc.org This ketene then undergoes rearrangement and subsequent reactions to yield the ring-contracted product. rsc.org For example, the synthesis of (–)-taiwaniaquinone F and (+)-tawaniaquinol A utilized a Wolff rearrangement as the key ring-contraction step starting from (+)-sugiol methyl ether. thieme-connect.com This synthetic route provides experimental support for the Wolff rearrangement as a plausible, albeit complex, biogenetic mechanism. thieme-connect.comrsc.org
Consideration of Non-Enzymatic or Alternative Biogenetic Scenarios
While enzyme-catalyzed reactions are central to most biogenetic hypotheses, the possibility of non-enzymatic steps or alternative scenarios is also considered. For instance, the conversion of taiwaniaquinone F into taiwaniaquinol A has been observed to occur simply upon exposure to sunlight. thieme-connect.com This suggests that photochemical reactions, which may not require an enzyme, could play a role in the late stages of taiwaniaquinoid biosynthesis, diversifying the structures found in nature. thieme-connect.com Furthermore, some synthetic approaches that mimic biogenetic pathways rely on acid-catalyzed cyclizations and rearrangements that could potentially occur non-enzymatically in the plant, given the right chemical environment. mdpi.comnih.gov The exploration of various synthetic strategies, including those based on Nazarov cyclizations and Friedel-Crafts-type reactions, continues to provide insights into plausible, whether enzymatic or non-enzymatic, steps in the formation of the taiwaniaquinoid skeleton. acs.orgmdpi.com
Investigations into Structure Activity Relationships Sar and Biological Activities of Taiwaniaquinone G and Analogs
In Vitro Antiproliferative and Cytotoxic Activity Profiling
The cytotoxic and antiproliferative effects of Taiwaniaquinone G and its analogs have been primarily evaluated through in vitro assays against a panel of human cancer cell lines. These studies are fundamental to understanding their potential as therapeutic agents and to guide the synthesis of more potent derivatives.
A number of studies have demonstrated the in vitro antiproliferative activities of both natural and synthetic taiwaniaquinoids against human breast (MCF-7), colon (T-84), and lung (A-549) tumor cells. scispace.comnih.gov The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
For instance, a particularly potent synthetic taiwaniaquinoid, identified as compound C36, has shown significant antitumor effects. In MCF-7 breast cancer cells, C36 exhibited an IC₅₀ value of 1.8 µM. researchgate.net The cytotoxic effects of C36 were also observed in A-549 and T-84 cell lines. researchgate.net These findings underscore the potential of the taiwaniaquinoid scaffold as a basis for developing cytostatic agents against breast, colon, and lung cancers. nih.gov
Table 1: Cytotoxic Activity of Synthetic Taiwaniaquinoid C36 This table is interactive. Click on the headers to sort the data.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| C36 | MCF-7 | Breast | 1.8 | researchgate.net |
| C36 | A-549 | Lung | Not specified | researchgate.net |
| C36 | T-84 | Colon | Not specified | researchgate.net |
Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of taiwaniaquinoids that are essential for their biological activity. A key finding is that synthetic analogs can be engineered to be more potent than their naturally occurring counterparts. nih.gov
Research comparing synthetic taiwaniaquinoids against naturally occurring Taiwaniaquinone A and Taiwaniaquinone F found that several synthetic compounds were more effective in all three tested cell lines (MCF-7, T-84, and A-549). scispace.comnih.gov Specifically, SAR studies have highlighted a strong correlation between the presence of a bromo substituent on the molecule and its antiproliferative activity, an effect that was particularly pronounced in MCF-7 breast cancer cells. scispace.comnih.govresearchgate.net This suggests that synthetic modification is a viable strategy for enhancing the antitumor properties of this class of compounds. The first total synthesis of (-)-Taiwaniaquinone G was achieved in 2009, opening avenues for creating further synthetic analogs for biological evaluation. scispace.comacs.org
Effects on Human Cancer Cell Lines (e.g., MCF-7, T-84, A-549)
Mechanistic Studies of Biological Action at the Cellular Level
Understanding the mechanism by which this compound and its analogs exert their cytotoxic effects is critical for their development as anticancer agents. Research has focused on their ability to induce programmed cell death (apoptosis), disrupt the cell division cycle, and generate oxidative stress.
Many antitumor agents function by blocking the cell cycle and inducing apoptosis. researchgate.net Studies on the potent synthetic analog C36 revealed that it exerts its antitumor effect in MCF-7 cells by activating apoptotic processes. researchgate.net Treatment with C36 led to a significant increase in the cell population in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. researchgate.net This effect was profound, with up to 90% of the cell population shifting to this phase. researchgate.net Further analysis confirmed that C36 induced apoptosis in 49.6% of the cells. researchgate.net
The underlying mechanism for this apoptosis induction was linked to the activation of the intrinsic apoptotic pathway. researchgate.netmdpi.com This was evidenced by an increase in the Bax/Bcl-2 ratio and the activation of caspase 9, a key initiator caspase in this pathway. researchgate.net Similar mechanisms, including cell cycle arrest and apoptosis induction through the intrinsic pathway, have been observed with other related abietane (B96969) diterpenoids. mdpi.com
The mechanism of action for many antitumor drugs involves the production of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. researchgate.net Investigations into the synthetic taiwaniaquinoid C36 showed that it triggers an increase in ROS in cancer cells. researchgate.net
To confirm that ROS generation was a key part of its cytotoxic mechanism, experiments were conducted where cancer cells were treated with C36 in the presence of an antioxidant, N-acetylcysteine (NAC). The presence of NAC significantly reduced the cytotoxicity of C36, indicating that the antitumor effect is largely dependent on the generation of ROS. researchgate.net In MCF-7 cells, for example, cell viability at the IC₅₀ concentration of C36 was 43.6%, but this increased to 78.8% in the presence of the antioxidant NAC. researchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can damage cellular components when produced in excess. mdpi.com This damage can trigger apoptotic cell death pathways.
Induction of Apoptosis and Cell Cycle Modulation
Molecular Interaction Studies
To understand the biological activity of this compound and its analogs at a molecular level, researchers have studied their direct interactions with specific biomolecules. These studies use techniques like spectrofluorimetry and molecular modeling to characterize the binding events.
Studies have investigated the interaction between 5-epi-Taiwaniaquinone G, a structural analog, and human haemoglobin (HHb). tandfonline.comtandfonline.com The results showed that the compound binds to HHb, forming a complex that quenches the intrinsic fluorescence of the protein. tandfonline.comtandfonline.com Thermodynamic analysis revealed that the binding is stabilized predominantly by hydrophobic and electrostatic interactions. tandfonline.comtandfonline.com
In another study, the interaction of four different taiwaniaquinoids with the fat mass and obesity-associated protein (FTO) was examined. researchgate.net The findings indicated that the taiwaniaquinoids could effectively bind to FTO and quench its intrinsic fluorescence through a static quenching mechanism. The primary forces stabilizing this interaction were identified as hydrophobic forces and electrostatic interactions. researchgate.net Such studies are vital for identifying potential molecular targets of these compounds and clarifying their broader biological effects.
Binding Affinity to Biological Macromolecules (e.g., Human Serum Albumin)
Spectrofluorimetry is a widely used technique to study the binding of small molecules to proteins like HSA. This method relies on the intrinsic fluorescence of tryptophan residues in the protein, which can be quenched upon the binding of a ligand. The analysis of this quenching effect allows for the determination of binding parameters.
A study systematically investigated the interaction between two isomers of 5-epi-Taiwaniaquinone G, denoted as G1 and G2, and HSA under physiological conditions. researchgate.net The binding of both isomers to HSA was found to quench the intrinsic fluorescence of the protein, indicating the formation of a complex between the small molecules and the protein. researchgate.net By analyzing the fluorescence quenching data at different temperatures, the binding constants (K_a_) and the number of binding sites (n) were determined.
The binding constants provide a measure of the affinity of the compound for the protein. The study revealed that both isomers bind to HSA with high affinity. The thermodynamic parameters associated with these binding interactions, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), were also calculated. These parameters provide a deeper understanding of the forces driving the formation of the ligand-protein complex. A negative ΔG° indicates a spontaneous binding process. The signs and magnitudes of ΔH° and ΔS° help to elucidate the nature of the interaction, such as whether it is primarily driven by hydrophobic forces, hydrogen bonding, or electrostatic interactions. For the interaction of G1 and G2 with HSA, the binding process was found to be spontaneous. researchgate.net
The following table summarizes the binding constants for the interaction of this compound isomers with Human Serum Albumin at different temperatures.
| Compound | Temperature (K) | Binding Constant (K_a) (L·mol⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| G1 (5-epi-Taiwaniaquinone G) | 296 | 1.83 x 10⁵ | ~1 |
| G1 (5-epi-Taiwaniaquinone G) | 310 | 1.21 x 10⁵ | ~1 |
| G1 (5-epi-Taiwaniaquinone G) | 318 | 0.89 x 10⁵ | ~1 |
| G2 (Isomer of 5-epi-Taiwaniaquinone G) | 296 | 2.54 x 10⁵ | ~1 |
| G2 (Isomer of 5-epi-Taiwaniaquinone G) | 310 | 1.76 x 10⁵ | ~1 |
| G2 (Isomer of 5-epi-Taiwaniaquinone G) | 318 | 1.32 x 10⁵ | ~1 |
The thermodynamic parameters for the binding of this compound isomers to HSA are presented in the table below.
| Compound | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| G1 (5-epi-Taiwaniaquinone G) | -30.0 (at 296K) | -29.5 | 1.7 |
| G2 (Isomer of 5-epi-Taiwaniaquinone G) | -30.8 (at 296K) | -27.8 | 10.1 |
Computational Modeling of Ligand-Receptor Interactions
Computational modeling, particularly molecular docking, serves as a powerful tool to complement experimental data by providing a detailed visualization of the binding of a ligand to its receptor at the molecular level. dovepress.com These models can predict the preferred binding site of a ligand on the protein, the binding energy, and the specific molecular interactions that stabilize the ligand-protein complex.
For the interaction between the isomers of 5-epi-Taiwaniaquinone G (G1 and G2) and Human Serum Albumin, molecular docking simulations were performed to elucidate the binding mechanism. researchgate.net The results of these simulations indicated that both isomers bind within the hydrophobic cavity of subdomain IIA of HSA, which is also known as Sudlow's site I. researchgate.netmdpi.com This site is a common binding pocket for many drugs. researchgate.net
The modeling studies revealed that the primary forces driving the interaction between the this compound isomers and HSA are hydrophobic interactions and hydrogen bonds. researchgate.net The simulations identified specific amino acid residues within the binding pocket that play a crucial role in anchoring the ligand. For instance, the models showed potential hydrogen bonding between the ligands and amino acid residues such as Lys-199 and Arg-222, as well as hydrophobic interactions with residues like Trp-214, Phe-211, and Ala-291. researchgate.net
The difference in the position of a methyl group between the two isomers, G1 and G2, was shown to influence their binding affinity. The computational models suggested that this subtle structural difference affects the precise orientation of the molecule within the binding pocket, leading to slight variations in the interaction energy and, consequently, the experimentally observed binding constants. researchgate.net The stronger binding affinity of G2 compared to G1 was attributed to a more favorable orientation that allows for stronger or additional interactions with the surrounding amino acid residues. researchgate.net
These computational insights, in conjunction with experimental data, provide a comprehensive understanding of the structure-activity relationships governing the binding of this compound and its analogs to HSA. This knowledge is instrumental in the rational design of new derivatives with optimized pharmacokinetic properties.
Sophisticated Analytical Methodologies for Taiwaniaquinoid Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy is fundamental to the structural determination of novel and synthesized taiwaniaquinoids. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the carbon skeleton, functional groups, and molecular formula.
NMR spectroscopy is the most powerful tool for elucidating the intricate molecular architecture of Taiwaniaquinone G. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are indispensable for assigning the chemical shifts and establishing the connectivity of all atoms in the molecule.
In the synthesis of taiwaniaquinoids, NMR is used at every stage to confirm the structure of intermediates. For instance, in synthetic routes toward 5-epi-taiwaniaquinone G, a stereoisomer of this compound, the ¹H and ¹³C NMR spectra are used to confirm the successful construction of the tricyclic core and the installation of various functional groups. deepdyve.comacs.org The data obtained from these analyses are critical for verifying that the desired chemical transformations have occurred.
Detailed NMR data for key tricyclic intermediates and for the unnatural stereoisomer, 5-epi-taiwainiaquinone G, have been reported in the literature. deepdyve.comiiserkol.ac.in These spectral fingerprints are crucial for confirming the identity of synthesized compounds by comparing them to previously published data. deepdyve.com
Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Stereoisomer (5-epi-Taiwaniaquinone G) Data reported in CDCl₃ at 400 MHz. deepdyve.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.92 | s | - | OCH₃ |
| 3.20 | sept | 7.0 | CH(CH₃)₂ |
| 2.65 | dd | 18.0, 8.2 | H |
| 2.36 | dd | 18.0, 11.4 | H |
| 1.29 | d | 7.0 | CH(CH₃)₂ |
| 1.27-1.19 | m | - | H |
| 1.11 | s | - | CH₃ |
| 0.95 | s | - | CH₃ |
Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Stereoisomer (5-epi-Taiwaniaquinone G) Data reported in CDCl₃ at 100 MHz. deepdyve.com
| Chemical Shift (δ, ppm) | Carbon Type |
| 187.5 | C=O |
| 182.8 | C=O |
| 156.7 | C |
| 152.6 | C |
| 146.3 | C |
| 136.9 | C |
| 61.2 | CH |
| 55.1 | OCH₃ |
| 48.1 | C |
| 35.1 | CH₂ |
| 34.4 | C |
| 31.9 | CH₂ |
| 31.2 | CH₂ |
| 31.1 | CH |
| 29.6 | CH |
| 24.6 | CH₃ |
| 24.4 | CH₃ |
| 20.8 | CH₃ |
| 20.7 | CH₃ |
| 18.1 | CH₃ |
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the elemental composition of this compound and its synthetic intermediates. iiserkol.ac.in By providing a highly accurate mass measurement, HRMS confirms the molecular formula of the compound, which is essential information that complements NMR data. deepdyve.comnih.gov For example, HRMS-ESI (Electrospray Ionization) analysis of 5-epi-taiwaniaquinone G yielded an [M+H]⁺ ion that confirmed its molecular formula as C₂₀H₂₉O₃. deepdyve.com This technique is applied routinely during multi-step syntheses to verify the identity of each new compound. core.ac.ukescholarship.org
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Chromatographic Separation and Purification Techniques
The synthesis and isolation of taiwaniaquinoids from natural sources or complex reaction mixtures require robust separation and purification methods. High-performance liquid chromatography is a key technique in this regard.
High-Performance Liquid Chromatography (HPLC) is an essential tool for the isolation and purification of taiwaniaquinoids. researchgate.net In synthetic chemistry, it is used to separate the desired product from unreacted starting materials, byproducts, and stereoisomers. Preparative HPLC is particularly valuable for separating closely related diastereomers or enantiomers, which can be difficult to resolve by standard column chromatography. acs.org For instance, in synthetic routes toward related complex molecules, multi-stage preparative HPLC protocols using different chiral columns (e.g., Chiralpak and Chiralcel) have been developed to separate enantiomers, allowing for their individual characterization. acs.org This ensures that samples of this compound are of high purity, which is critical for accurate spectroscopic analysis and biological testing.
X-ray Crystallography for Absolute Configuration Determination
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a significant challenge in taiwaniaquinoid research. Single-crystal X-ray crystallography is the definitive method for this purpose. While obtaining suitable crystals of the final natural product can be difficult, the absolute configuration is often established by analyzing a crystalline derivative or a key synthetic intermediate. nih.gov
In the context of taiwaniaquinoid synthesis, researchers have successfully determined the absolute stereochemistry of advanced intermediates using X-ray diffraction. acs.orgnih.gov For example, during a formal synthesis of (+)-dichroanone and (+)-taiwaniainone H, an unexpected bicyclic intermediate was formed. Its structure and absolute stereochemistry were unambiguously confirmed by single-crystal X-ray analysis of a brominated derivative. acs.orgnih.gov Once the stereochemistry of a key intermediate is locked in and confirmed by this method, the stereochemical integrity can be tracked through subsequent reactions to the final product, thereby confirming the absolute configuration of this compound. nih.govresearchgate.net
Integration of Computational Chemistry in Structural and Mechanistic Investigations
Computational chemistry has become a vital tool for understanding the reactivity and stereoselectivity observed in the synthesis of complex molecules like this compound. chemrxiv.orgacs.org Density Functional Theory (DFT) calculations, for instance, are used to investigate reaction mechanisms and predict the stability of various transition states.
A notable application was in studying the stereoselectivity of the cationic polyene cyclization used to construct the taiwaniaquinoid core. rsc.org Computational methods were employed to analyze the different reactivities of hyperconjomers during the critical Friedel-Crafts alkylation step. This theoretical insight informed a successful synthetic strategy that improved the stereoselective synthesis of (±)-taiwaniaquinone G. rsc.org Furthermore, computational models can help rationalize unexpected reaction outcomes and guide the design of more efficient and selective synthetic routes. mdpi.com
Perspectives and Future Directions in Taiwaniaquinone G Research
Exploration of Uncharacterized Biological Potential
While initial studies have confirmed the in vitro cytotoxic activity of Taiwaniaquinone G and its congeners against various cancer cell lines, the full spectrum of its biological potential remains largely uncharted. researchgate.netscispace.com The complex and unique tricyclic structure of this compound suggests that it may interact with a variety of biological targets, warranting a broader investigation into other therapeutic areas.
Future research should focus on screening this compound against a diverse array of biological targets. This includes, but is not limited to, assays for:
Antiviral activity: Many terpenoids exhibit antiviral properties, and the specific functionalities of this compound could confer activity against a range of viruses.
Anti-inflammatory effects: Investigation into its ability to modulate key inflammatory pathways and enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), could reveal new therapeutic avenues for inflammatory disorders.
Enzyme inhibition: Beyond its known effect on aromatase, it should be tested against other clinically relevant enzymes. caltech.edu For instance, its quinone structure suggests potential activity as an inhibitor of enzymes like topoisomerase, which is a target for other anticancer drugs. mdpi.com
Neuroprotective properties: Some natural products with complex ring systems have shown neuroprotective effects. Exploring the potential of this compound in models of neurodegenerative diseases is a logical next step.
The limited availability of the natural product from its source, the endangered Taiwania cryptomerioides tree, has been a significant barrier to extensive biological screening. core.ac.uk However, as total synthesis methods become more efficient, larger quantities of this compound and its analogs will be accessible for these crucial and comprehensive biological evaluations.
Development of Innovative Synthetic Routes for Complex Analogs
The synthesis of this compound and its family members is a significant challenge due to their sterically congested 6-5-6 fused ring system and the presence of an all-carbon quaternary stereocenter. scispace.com Overcoming this challenge is essential not only for providing material for biological studies but also for generating structural analogs to probe structure-activity relationships. core.ac.uk Numerous innovative strategies have been developed, moving beyond linear sequences to more convergent and efficient approaches. researchgate.netacs.org
Key innovative synthetic strategies that represent the future of taiwaniaquinoid synthesis include:
Thermal 6π-Electrocyclization: This method has been successfully used in the first enantiospecific synthesis of (-)-Taiwaniaquinone G, providing a novel way to construct the A/B trans-fused ring system. researchgate.net
Nazarov Cyclization: Lewis acid-catalyzed Nazarov-type cyclizations have proven highly effective for constructing the central five-membered ring of the taiwaniaquinoid core. researchgate.netresearchgate.net This strategy has been applied to the concise synthesis of several members of the family, including the unnatural (±)-5-epi-Taiwaniaquinone G. researchgate.netdeepdyve.com
Domino and Tandem Reactions: Strategies involving domino intramolecular acylation/alkylation or tandem acylation-Nazarov cyclizations streamline the synthesis by forming multiple bonds in a single operation, significantly improving efficiency. deepdyve.commdpi.comresearchgate.net
Polyene Cyclizations: Acid-catalyzed polyene cyclizations offer a rapid method to generate the fused 6-5-6 ring system, mimicking biosynthetic pathways. core.ac.uk
Ring Contraction and Cleavage Strategies: Methods based on the contraction of a pre-existing six-membered ring or the cleavage of the C7-C8 bond in abietane (B96969) precursors offer a biomimetic approach to the unique taiwaniaquinoid skeleton. researchgate.netcore.ac.ukresearchgate.net
The table below summarizes some of the key innovative synthetic reactions employed in the synthesis of this compound and its analogs.
| Synthetic Strategy | Key Reaction Type | Application Example | Reference(s) |
| Electrocyclization | Thermal 6π Electrocyclization | First enantiospecific synthesis of (-)-Taiwaniaquinone G | scispace.comresearchgate.net |
| Nazarov Chemistry | Lewis Acid-Catalyzed Cyclization | Synthesis of (±)-5-epi-Taiwaniaquinone G | researchgate.netresearchgate.net |
| Domino Reaction | Acylation-Carbonyl α-tert-alkylation | Construction of the tricyclic skeleton | mdpi.comresearchgate.net |
| Biomimetic Synthesis | Abietane Ring Contraction/Cleavage | Synthesis from (+)-abietic acid | researchgate.netcore.ac.uk |
| Polyene Cyclization | Acid-Catalyzed Cascade | Rapid generation of the 6-5-6 fused ring system | core.ac.uk |
Further Elucidation of Detailed Biosynthetic Mechanisms
The biosynthesis of this compound is hypothesized to originate from common abietane diterpenoids through a significant skeletal rearrangement. scispace.com Several plausible, and sometimes competing, biogenetic pathways have been proposed based on chemical intuition and supported by laboratory synthesis. researchgate.netacs.org However, the precise enzymatic machinery and intermediate steps remain to be elucidated.
Current hypotheses for the biosynthesis converge on the idea that a 6,6,6-fused abietane skeleton undergoes a ring contraction to form the characteristic 6-5-6 system of the taiwaniaquinoids. core.ac.uk Key proposed transformations include:
Oxidative Cleavage and Rearrangement: A common proposal involves the oxidative cleavage of the C6-C7 or C7-C8 bond of an abietane precursor, followed by rearrangements such as a Pinacol or benzilic acid-type rearrangement to form the five-membered B-ring. scispace.comresearchgate.net
Seco-abietane Cyclization: A newer hypothesis suggests that a seco-abietane dialdehyde (B1249045) intermediate undergoes an intramolecular aldol (B89426) reaction followed by an unusual elimination of formic acid to yield the taiwaniaquinoid core. mdpi.com
These proposals are compelling as they have been partially validated through biomimetic total synthesis. core.ac.ukresearchgate.net For example, the feasibility of a benzilic acid rearrangement to convert C20 diterpenoids into C19 congeners like Taiwaniaquinone H has been demonstrated synthetically. researchgate.netacs.org Similarly, sunlight has been shown to trigger a remote C-H functionalization in Taiwaniaquinone F to produce Taiwaniaquinol A, suggesting that some steps in the biosynthesis may be non-enzymatic. researchgate.net
Future research must aim to move from hypothesis to confirmation. This will require advanced biochemical and genetic studies, including:
Identification and characterization of the specific enzymes (e.g., cytochrome P450s, oxidoreductases) from Taiwania cryptomerioides responsible for the key oxidative and rearrangement steps.
Isotopic labeling studies to trace the metabolic flow from precursor molecules to the final natural product.
Genome sequencing and transcriptomic analysis of the source organism to identify candidate genes involved in the biosynthetic cluster.
A complete understanding of the biosynthetic pathway could enable the development of biotechnological production methods for this compound and its precursors using engineered microorganisms, bypassing the reliance on the endangered source tree.
Advanced Structure-Activity Relationship Studies and Rational Design of Bioactive Compounds
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing more potent and selective therapeutic agents. cas.orgstudysmarter.co.uk Early structure-activity relationship (SAR) studies on the taiwaniaquinoid family have provided initial, valuable insights. For example, the stereochemistry of the A/B ring fusion has been shown to be important, with some cis-fused isomers exhibiting more potent activity against certain targets than their trans-fused counterparts. researchgate.net Additionally, the presence and position of specific substituents, such as bromo groups on the aromatic ring, have been correlated with enhanced antiproliferative activity in specific cancer cell lines. researchgate.netresearchgate.net
The goal of advanced SAR studies is to build a comprehensive model of how different parts of the this compound molecule contribute to its bioactivity. This involves the systematic synthesis and biological evaluation of a library of analogs with targeted modifications at key positions.
| Molecular Region | Potential Modifications | Hypothesized Impact |
| A-Ring | Introduction of hydroxyl, keto, or other polar groups | Altering solubility and potential for new hydrogen bonding interactions with targets. |
| B-Ring | Altering stereochemistry (cis/trans fusion) | Probing the importance of overall molecular shape for target binding. researchgate.net |
| C-Ring (Quinone) | Modification of the quinone to a hydroquinone (B1673460) or other derivatives; introduction of substituents (e.g., halogens, alkyl groups). | Modulating redox potential and interaction with target proteins. researchgate.net |
| Isopropyl Group | Replacement with other alkyl or functionalized groups. | Exploring the steric and electronic requirements of the binding pocket. |
This SAR data is the foundation for the rational design of new compounds. nih.gov By identifying the key pharmacophore—the essential structural features required for activity—medicinal chemists can design novel molecules with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. mdpi.com A recent study that identified a synthetic taiwaniaquinoid, compound C36, with potent in vitro and in vivo antitumor activity against breast cancer exemplifies this approach. ugr.es This compound demonstrated a significant reduction in tumor growth and improved survival rates in a mouse model, underscoring the potential of rationally designed analogs as therapeutic candidates. ugr.es Future work will leverage computational tools like molecular docking and machine learning to predict the activity of new designs, accelerating the discovery of next-generation drugs based on the this compound scaffold. cas.orgfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
